molecular formula C14H17N7O B2601442 (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 2034279-45-1

(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2601442
CAS No.: 2034279-45-1
M. Wt: 299.338
InChI Key: QYPIFEBOLSTVJG-UHFFFAOYSA-N
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Description

(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H17N7O and its molecular weight is 299.338. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Cycloaddition Reactions : The intermolecular 1,3-cycloaddition reactions of azido(2-heteroaryl)methanones with activated olefins have been explored, leading to the formation of methyl 1,2,3-triazolecarboxylate and (2-heteroaryl)(pyrrolidino)methanones via an unusual reaction pathway. This demonstrates the compound's potential in synthesizing novel heterocyclic structures (Zanirato, 2002).

  • Antibacterial Activity : Substituent effects on the antibacterial activity of nitrogen-carbon-linked (azolylphenyl)oxazolidinone derivatives have been studied, expanding the spectrum of activity of this class of antibiotics to include Gram-negative organisms. The research highlights the compound's framework in developing new antibacterial agents (Genin et al., 2000).

  • Synthesis of Pyrrolidine Derivatives : The synthesis of trans N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring has been reported, showcasing the compound's role in generating a library of biologically active scaffolds. These derivatives display significant activities, illustrating the compound's utility in drug development (Prasad et al., 2021).

Material Science Applications

  • Corrosion Inhibition : Triazole derivatives have been investigated as corrosion inhibitors for mild steel in acidic medium. This study showcases the potential application of the compound in protecting metals against corrosion, demonstrating its significance in material science (Ma et al., 2017).

Pharmacological Applications

  • Anticonvulsant Agents : The design and synthesis of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone derivatives as sodium channel blockers and anticonvulsant agents have been explored, highlighting the compound's relevance in addressing neurological disorders (Malik & Khan, 2014).

Properties

IUPAC Name

pyrrolidin-1-yl-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N7O/c22-14(19-3-1-2-4-19)11-6-20(7-11)12-5-13(17-9-16-12)21-10-15-8-18-21/h5,8-11H,1-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPIFEBOLSTVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CN(C2)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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